molecular formula C20H20N2S B2777561 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 861209-31-6

3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2777561
CAS No.: 861209-31-6
M. Wt: 320.45
InChI Key: RVFLSLQCIORTQS-UHFFFAOYSA-N
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Description

  • The next step includes the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. An appropriate phenyl halide and a Lewis acid catalyst, such as aluminum chloride, are used in this step.

  • Cyclopentylsulfanyl Substitution

    • The cyclopentylsulfanyl group can be introduced by nucleophilic substitution. Cyclopentyl thiol can react with an appropriate halogenated intermediate under basic conditions.

  • Nitrile Formation

    • Finally, the nitrile group is introduced by a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Industrial Production Methods

    Industrial production of this compound would typically involve optimizing these steps for scalability, cost-effectiveness, and efficiency. This includes using bulk reagents, automated reaction setups, and robust purification techniques like crystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through a multi-step process. Here is a generalized synthetic route:

    • Formation of the Cyclopenta[c]pyridine Core

      • The initial step involves the construction of the cyclopenta[c]pyridine skeleton. This can be done via a condensation reaction between suitable precursors like 1,5-diketones and ammonium acetate.

    Chemical Reactions Analysis

    Types of Reactions

    3-(Cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    • Oxidation: : The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    • Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    • Substitution: : The aromatic phenyl ring and the pyridine core can undergo electrophilic and nucleophilic substitutions under appropriate conditions.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

    • Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation

    • Substitution: : Halogenated intermediates, Lewis acids like aluminum chloride (AlCl3)

    Major Products

    • Sulfoxides or sulfones from oxidation

    • Primary amines from reduction

    • Various substituted derivatives from substitution reactions

    Scientific Research Applications

    Chemistry

    In chemistry, 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology

    The compound can be used in biological studies to explore its interactions with enzymes, proteins, and other biomolecules. Its potential bioactivity makes it a candidate for drug discovery and development.

    Medicine

    In medicinal chemistry, this compound might be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

    Industry

    In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, materials science, and as a building block for more complex chemical entities.

    Mechanism of Action

    The mechanism by which 3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

    Comparison with Similar Compounds

    3-(Cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be compared with similar compounds that possess related structural motifs, such as:

    • Cyclopentyl derivatives: : Compounds with cyclopentyl groups exhibit similar steric and electronic properties, affecting their reactivity and interactions.

    • Phenylpyridine compounds: : These compounds share the phenylpyridine core, influencing their aromaticity and binding interactions.

    • Nitrile-containing compounds: : The presence of a nitrile group can impart similar reactivity patterns, such as nucleophilicity and hydrogen bonding potential.

    These similar compounds might share certain properties with this compound, yet the unique combination of functional groups in this compound defines its distinct characteristics and applications.

    Properties

    IUPAC Name

    3-cyclopentylsulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20N2S/c21-13-18-16-11-6-12-17(16)19(14-7-2-1-3-8-14)22-20(18)23-15-9-4-5-10-15/h1-3,7-8,15H,4-6,9-12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RVFLSLQCIORTQS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)SC2=C(C3=C(CCC3)C(=N2)C4=CC=CC=C4)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20N2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    320.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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